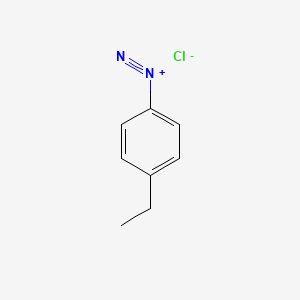
4-ethylbenzenediazonium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the diazonium group is attached to a benzene ring substituted with an ethyl group at the para position. Diazonium salts are known for their versatility in organic synthesis, particularly in the preparation of azo compounds and various aromatic derivatives.
Méthodes De Préparation
4-ethylbenzenediazonium chloride can be synthesized through the diazotization of 4-ethylaniline. The process involves the reaction of 4-ethylaniline with nitrous acid, which is typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:
- Dissolve 4-ethylaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial production methods for diazonium salts often involve similar principles but are scaled up and optimized for efficiency and safety.
Analyse Des Réactions Chimiques
4-ethylbenzenediazonium chloride undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds. For example:
- Reaction with water to form 4-ethylphenol.
- Reaction with potassium iodide to form 4-ethyliodobenzene.
- Sandmeyer reactions with copper(I) chloride or bromide to form 4-ethylchlorobenzene or 4-ethylbromobenzene, respectively .
-
Coupling Reactions: : Diazonium salts can couple with phenols or aromatic amines to form azo compounds. For instance, coupling with phenol in an alkaline medium produces azo dyes .
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aromatic amine.
Applications De Recherche Scientifique
4-ethylbenzenediazonium chloride has several applications in scientific research and industry:
-
Chemistry: : It is used as an intermediate in the synthesis of various aromatic compounds and azo dyes. The versatility of diazonium salts in substitution and coupling reactions makes them valuable in organic synthesis .
-
Biology and Medicine: : Diazonium salts have been explored for their potential in bioconjugation and labeling of biomolecules. They can be used to modify proteins and nucleic acids for various biochemical applications .
-
Industry: : Azo dyes derived from diazonium salts are widely used in the textile, food, and cosmetic industries. These dyes are known for their vibrant colors and stability .
Mécanisme D'action
The mechanism of action of 4-ethylbenzenediazonium chloride in its reactions involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution, where the diazonium group is replaced by a nucleophile, or coupling reactions, where it forms a bond with another aromatic ring. The diazonium ion acts as an electrophile, making it susceptible to attack by nucleophiles .
Comparaison Avec Des Composés Similaires
4-ethylbenzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride, 4-methylbenzenediazonium chloride, and 4-chlorobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents on the benzene ring:
Benzenediazonium Chloride: Lacks any substituent on the benzene ring, making it a more general reagent in diazonium chemistry.
4-methylbenzenediazonium Chloride: Contains a methyl group, which can influence the reactivity and stability of the diazonium ion.
4-chlorobenzenediazonium Chloride: Contains a chlorine atom, which can affect the electrophilicity of the diazonium ion and its subsequent reactions.
The presence of the ethyl group in this compound can influence its reactivity and the types of products formed in its reactions, making it unique among diazonium salts.
Propriétés
Numéro CAS |
41888-23-7 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-ethylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RTOQVUVFZFFIML-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















